Iodopyrazine

Vue d'ensemble

Description

Iodopyrazine is a useful research compound. Its molecular formula is C4H3IN2 and its molecular weight is 205.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de ligands modèles de molybdoptérine

Iodopyrazine: est utilisé dans la synthèse de ligands modèles pour la molybdoptérine, qui est un cofacteur dans diverses enzymes. Le couplage de la 2-iodopyrazine avec des unités de dithiocarbonate stannylées, médiée par le thiophène-2-carboxylate de cuivre(I), est une voie efficace pour créer des pro-ligands. Ceux-ci peuvent être convertis en systèmes de ligands éne-dithiolate qui modélisent la structure de la molybdoptérine .

Développement de la chimie de coordination

En chimie de coordination, l'this compound sert de brique élémentaire pour la création de systèmes de ligands complexes. Ces systèmes sont essentiels pour étudier les propriétés de coordination et électroniques des métaux, ce qui peut conduire à des avancées en catalyse et en science des matériaux .

Intermédiaires de synthèse organique

En tant qu'intermédiaire en synthèse organique, l'this compound est impliqué dans des réactions de couplage croisé. Il est particulièrement utile dans la réaction de Stille, qui est un outil puissant pour former des liaisons carbone-carbone dans la synthèse de molécules organiques complexes .

Recherche pharmaceutique

Les dérivés de l'this compound sont explorés pour leurs applications pharmaceutiques potentielles. Ils peuvent être utilisés pour modifier la structure des molécules de médicaments, ce qui peut conduire au développement de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .

Science des matériaux

En science des matériaux, les composés d'this compound peuvent être utilisés pour modifier les propriétés des matériaux au niveau moléculaire. Cela peut conduire à la création de nouveaux matériaux avec des propriétés spécifiques souhaitées, telles qu'une résistance, une conductivité ou une réactivité accrues .

Chimie analytique

L'this compound est également utilisé en chimie analytique comme réactif pour diverses analyses chimiques. Ses propriétés peuvent aider à la détection et à la quantification de substances, contribuant à des méthodes analytiques plus précises et plus sensibles .

Safety and Hazards

Propriétés

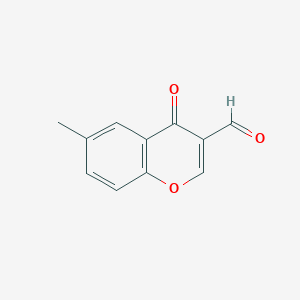

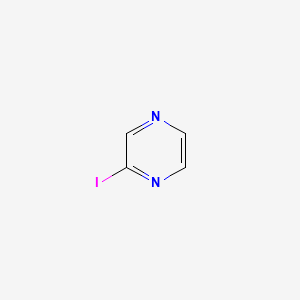

IUPAC Name |

2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953990 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-21-0 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of iodopyrazine?

A1: this compound (C4H3IN2) has a molecular weight of 221.99 g/mol. While the provided research papers don't delve into specific spectroscopic data, they highlight its use as a ligand in coordination polymers due to the presence of nitrogen donor atoms [, , ].

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a versatile building block in organic synthesis. It undergoes palladium-catalyzed cross-coupling reactions with nucleophiles like 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, enabling the creation of novel 2′-deoxy pyrazine C-nucleosides []. Additionally, it participates in copper(I)-thiophene-2-carboxylate mediated coupling reactions with stannylated dithiocarbonates to produce molybdopterin model ligands [].

Q3: Can you elaborate on the metal-halogen exchange reactions involving this compound?

A3: this compound undergoes efficient metal-halogen exchange with lithium tri-n-butylmagnesate []. This reaction generates a pyrazyl lithium species, which can be trapped with various electrophiles like benzophenone, aldehydes, and diphenylsulfur to afford the corresponding alcohols and phenylsulfanyl derivatives [].

Q4: How does this compound contribute to the formation of coordination polymers?

A4: this compound acts as a bridging ligand in the formation of coordination polymers. For example, it coordinates to copper(I) iodide, resulting in two distinct polymorphic forms: catena[copper(I) iodide(2-iodopyrazine-N)] (form I) and poly[copper(I) iodide(μ-2-iodopyrazine-N,N')] (form II). These forms exhibit different structural arrangements and thermal stabilities [].

Q5: Are there any examples of this compound participating in supramolecular interactions?

A5: Yes, this compound engages in various non-covalent interactions, impacting crystal packing. Studies using Co(II) and Ni(II) complexes containing this compound revealed the presence of type-I halogen•••halogen and halogen•••pi interactions [, ]. These interactions play a crucial role in dictating the solid-state arrangements of these complexes.

Q6: Has this compound been used in materials science applications?

A6: Research has explored the potential of incorporating this compound into materials with enhanced elasticity. One study demonstrated that a Cd(II) coordination polymer containing this compound, [CdI2(I-pz)2]n (I-pz = this compound), exhibits interesting mechanical properties []. The elasticity of this material can be further tuned through co-crystallization with small organic molecules capable of hydrogen bonding [].

Q7: Have there been any studies on the thermal behavior of this compound-containing compounds?

A7: Yes, researchers have investigated the thermal properties of this compound-containing compounds. For instance, the two polymorphic forms of the copper(I) iodide coordination polymer with this compound exhibit distinct thermal decomposition behaviors. Form I decomposes at a lower temperature compared to form II, highlighting the influence of structural variations on thermal stability [].

Q8: Are there any applications of this compound derivatives in material science?

A8: Recent research highlights the use of 2-amino-5-iodopyrazine (AIPZ) in perovskite light-emitting diodes (PeLEDs). Applying AIPZ as a surface post-treatment to FAPbI3 perovskite films improves charge injection balance and passivates defects []. This leads to enhanced radiative recombination, boosting the efficiency of PeLEDs and reducing efficiency roll-off at high current densities [].

Q9: Have any enantioselective transformations been reported using this compound?

A9: Yes, this compound serves as a starting point for preparing enantioenriched pyrazyl alcohols []. An iodine-magnesium exchange reaction on this compound generates a reactive intermediate that undergoes enantioselective addition to aldehydes in the presence of a chiral organomagnesium reagent ((R,R)-TADDOLate)Bu2MgLi2 [].

Q10: Is there any information available regarding the analytical characterization of this compound and its derivatives?

A10: While specific analytical methods are not extensively detailed in the provided research, it's evident that techniques like X-ray diffraction are crucial for elucidating the structures of this compound-containing compounds [, , ]. Additionally, spectroscopic methods like NMR and mass spectrometry are likely employed to characterize these molecules [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)